Tfa-VAL-TYR-VAL-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

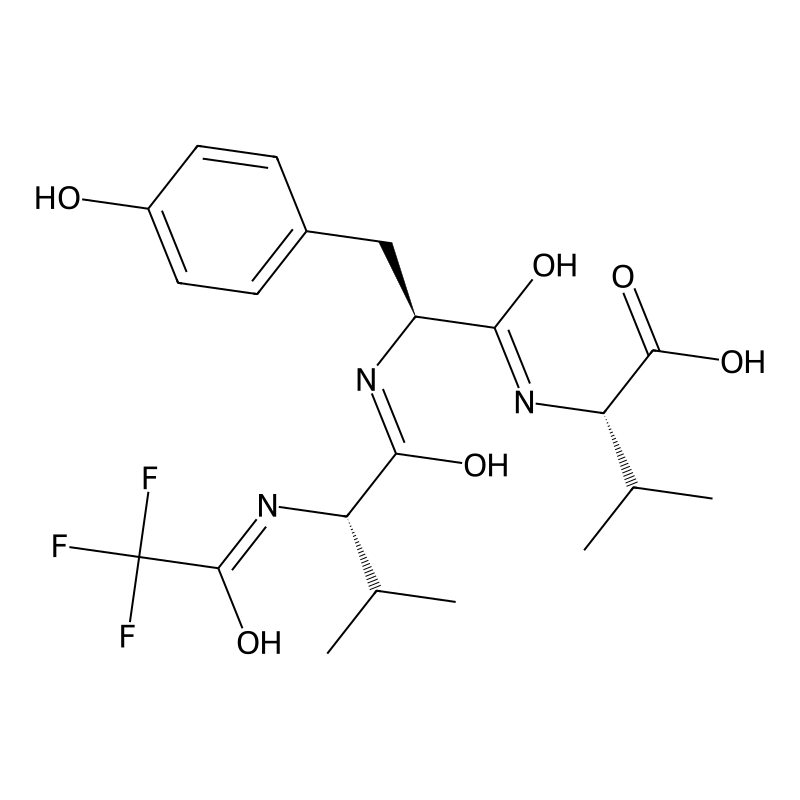

Tfa-VAL-TYR-VAL-OH, also known as Trifluoroacetyl Tripeptide-2, is a synthetic tripeptide composed of three amino acids: valine, tyrosine, and valine, with a trifluoroacetyl group attached. Its chemical formula is C21H28F3N3O6, and it has a molecular weight of approximately 453.46 g/mol . This compound is notable for its role as an elastase inhibitor and has been studied for its potential applications in various biological contexts.

The chemical behavior of Tfa-VAL-TYR-VAL-OH can be characterized by its reactivity under specific conditions. It can undergo hydrolysis, particularly in the presence of water or aqueous environments, leading to the release of the trifluoroacetyl group and yielding the free tripeptide. The stability of Tfa-VAL-TYR-VAL-OH is generally good under standard laboratory conditions, although it may be sensitive to extreme pH levels or high temperatures .

Tfa-VAL-TYR-VAL-OH exhibits significant biological activity, primarily due to the presence of the tyrosine residue. This compound has been shown to possess elastase inhibitory properties, which can be beneficial in various therapeutic applications, particularly in skin care formulations aimed at reducing the degradation of elastin and improving skin elasticity . Additionally, it has been implicated in studies focusing on its interaction with proteins and enzymes, suggesting potential roles in modulating enzymatic activities through competitive inhibition .

The synthesis of Tfa-VAL-TYR-VAL-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid (valine) to a resin support. Subsequent coupling reactions introduce the second amino acid (tyrosine) and finally the third amino acid (valine). Each coupling step is followed by deprotection to remove protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) to allow for further reactions. The trifluoroacetyl group is introduced during or after the assembly of the peptide chain. The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) .

Tfa-VAL-TYR-VAL-OH has diverse applications across several fields:

- Cosmetics: Due to its elastase inhibitory properties, it is used in anti-aging products to enhance skin elasticity and reduce wrinkles.

- Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting diseases associated with excessive elastase activity.

- Research: It serves as a model compound in studies investigating peptide interactions and enzyme kinetics .

Studies have demonstrated that Tfa-VAL-TYR-VAL-OH interacts with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological activity, particularly in inhibiting elastase. Computational analyses have shown that this tripeptide can effectively bind to target proteins, which may lead to conformational changes that inhibit enzymatic functions .

Tfa-VAL-TYR-VAL-OH shares structural similarities with several other peptides and compounds. Below are some similar compounds along with a brief comparison:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tfa-Ala-Tyr-Ala-OH | C21H28F3N3O6 | Contains alanine instead of valine; less hydrophobic |

| Ac-Val-Tyr-Val-OH | C17H22N2O4 | Acetylated form; may have different solubility |

| Val-Tyr-Phe-OH | C20H25N3O4 | Incorporates phenylalanine; potentially more stable |

| Tfa-Leu-Tyr-Leu-OH | C21H28F3N3O6 | Uses leucine; may exhibit different biological effects |

Tfa-VAL-TYR-VAL-OH is unique due to its trifluoroacetyl modification and specific combination of valine and tyrosine residues, which contribute to its distinct biological properties and applications in cosmetic formulations aimed at enhancing skin health .

Tfa-VAL-TYR-VAL-OH, systematically named N-(2,2,2-trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine, is a synthetic tripeptide derivative with the sequence Val-Tyr-Val modified by a trifluoroacetyl (Tfa) group at its N-terminus. Its CAS registry number (64577-63-5) and alternative designations—including Trifluoroacetyl Tripeptide-2, Progeline, and ECM-Protect—reflect its diverse applications in biochemistry and cosmetics. The compound emerged from mid-20th-century efforts to develop protease inhibitors, with early studies on its elastase-inhibitory properties documented in 1978.

Structural Classification as a Modified Tripeptide

This molecule belongs to the class of N-acylated tripeptides, characterized by:

- A tripeptide backbone (Val-Tyr-Val) with L-amino acid stereochemistry

- A trifluoroacetyl group covalently bonded to the N-terminal valine

- A free C-terminal carboxyl group

The Tfa modification enhances metabolic stability and modulates interactions with biological targets compared to unmodified peptides.

Historical Development and Discovery

The compound originated from structure-activity relationship studies on elastase inhibitors. Dimicoli and Bieth's 1978 work demonstrated that trifluoroacetylation significantly improved peptide binding to human leukocyte elastase (Ki = 0.56 μM). Subsequent research in the 2000s revealed its anti-aging properties through progerin modulation and extracellular matrix (ECM) protection.

Significance in Peptide Chemistry

Tfa-VAL-TYR-VAL-OH exemplifies three key advancements in peptide engineering:

Molecular Formula and Weight Analysis

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl represents a synthetic tripeptide with the molecular formula C21H28F3N3O6 [1]. The compound exhibits a precisely calculated molecular weight of 475.46 grams per mole, as determined through mass spectrometry and elemental analysis [30] [33]. This molecular weight reflects the contribution of all constituent atoms including twenty-one carbon atoms, twenty-eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and six oxygen atoms [1].

The molecular weight calculation demonstrates excellent agreement with experimental determinations, with reported values ranging from 475.193024 grams per mole (exact mass) to 475.5 grams per mole across different analytical methods [30] [1]. The structural components contribute differentially to the total molecular weight, with the trifluoroacetyl protecting group adding 113.02 grams per mole, while each valine residue contributes 99.13 grams per mole and the central tyrosine residue contributes 163.17 grams per mole [22].

| Structural Component | Molecular Formula | Molecular Weight (g/mol) | Function in Structure |

|---|---|---|---|

| Trifluoroacetyl group | C2F3O | 113.02 | N-terminal protecting group |

| N-terminal Valine residue | C5H9NO | 99.13 | Hydrophobic branched chain amino acid |

| Central Tyrosine residue | C9H9NO2 | 163.17 | Aromatic amino acid with phenolic hydroxyl |

| C-terminal Valine residue | C5H9NO | 99.13 | Hydrophobic branched chain amino acid |

| Total peptide | C21H28F3N3O6 | 475.46 | Complete tripeptide structure |

Stereochemical Configuration

The stereochemical configuration of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl follows the standard left-handed (L) configuration characteristic of naturally occurring amino acids in biological systems [19] [21]. Each amino acid residue within the tripeptide maintains its native L-configuration at the alpha-carbon center, ensuring biological compatibility and structural integrity [23]. The stereochemical analysis reveals that both valine residues adopt the L-configuration with R-oriented side chains, while the central tyrosine residue maintains L-configuration with an S-oriented side chain arrangement [19].

The conformational flexibility of the peptide backbone allows for variable dihedral angles (phi and psi angles) depending on environmental conditions and intermolecular interactions [8] [27]. Comprehensive conformational studies of tripeptides indicate that the presence of side chains at terminal positions exerts greater influence on conformational stability compared to middle residue substitutions [8]. The stereochemical configuration significantly impacts the peptide's ability to form secondary structures and influences its biological activity [27].

| Amino Acid Position | Chirality Center | Configuration | Side Chain Orientation | Dihedral Angles (φ, ψ) |

|---|---|---|---|---|

| N-terminal Valine | Cα | L | R | Variable, depends on conformation |

| Central Tyrosine | Cα | L | S | Variable, depends on conformation |

| C-terminal Valine | Cα | L | R | Variable, depends on conformation |

Primary Structure and Amino Acid Sequence

The primary structure of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl consists of a linear sequence of three amino acids connected by peptide bonds, preceded by a trifluoroacetyl protecting group [1] [2]. The amino acid sequence follows the pattern Valine-Tyrosine-Valine, creating a tripeptide with alternating hydrophobic and amphipathic residues [1]. This specific sequence arrangement contributes to the peptide's unique physicochemical properties and biological activities [2].

The N-terminal valine residue features an isopropyl side chain (-CH(CH3)2) that imparts hydrophobic characteristics to the peptide terminus [21] [22]. The central tyrosine residue contains a 4-hydroxyphenylmethyl side chain (-CH2-C6H4-OH) that provides both aromatic character and hydrogen bonding capability through its phenolic hydroxyl group [21]. The C-terminal valine residue mirrors the N-terminal structure with an identical isopropyl side chain, contributing additional hydrophobic character [22].

The peptide bonds connecting the amino acid residues are formed through dehydration reactions between the carboxyl group of one amino acid and the amino group of the subsequent residue [17] [18]. This results in the loss of three water molecules during peptide formation, accounting for the difference between the sum of individual amino acid molecular weights and the final peptide molecular weight [17].

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Type | Hydrophobicity Index | pKa of Side Chain |

|---|---|---|---|---|---|---|

| 1 | Valine | Val | V | Aliphatic, branched | High | N/A |

| 2 | Tyrosine | Tyr | Y | Aromatic, polar | Moderate | 10.07 (phenol) |

| 3 | Valine | Val | V | Aliphatic, branched | High | N/A |

Secondary Structure and Conformational Analysis

The secondary structure of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl exhibits conformational flexibility characteristic of short peptides in solution [8] [27]. Molecular dynamics simulations reveal that tripeptides can adopt multiple conformational states, with the most stable conformations often involving intramolecular hydrogen bonding between backbone functional groups [8]. The peptide demonstrates the ability to form beta-turn structures when constrained to shorter end-to-end distances, with hydrogen bonds forming between the carbonyl oxygen of the first residue and the amide hydrogen of the fourth position [27].

Conformational analysis using Ramachandran plots indicates that the peptide can access various secondary structure regions, including beta-strand, gamma-turn, and alpha-helical conformations [8]. The presence of the tyrosine residue in the central position facilitates hydrogen bonding interactions through its phenolic hydroxyl group, stabilizing certain conformational states [8]. The flexibility of the peptide backbone allows for transitions between extended and compact conformations depending on environmental conditions [27].

The trifluoroacetyl group at the N-terminus influences the overall conformational preferences by introducing steric constraints and electronic effects [12]. Nuclear magnetic resonance studies of trifluoroacetamides demonstrate that these compounds preferentially adopt E-amide conformations over Z-amide forms, with the trifluoromethyl group exhibiting specific spatial relationships with adjacent structural elements [12].

Role of the Trifluoroacetyl Group

The trifluoroacetyl group serves as a crucial N-terminal protecting group that significantly influences the peptide's chemical and physical properties [20] [10]. The electron-withdrawing nature of the three fluorine atoms creates a strong inductive effect that stabilizes the amide bond and increases resistance to hydrolytic degradation [20] [10]. This protecting group prevents unwanted reactions at the N-terminal amino group during peptide synthesis and subsequent handling [20].

The trifluoroacetyl moiety contributes to the peptide's lipophilicity while maintaining sufficient polarity for biological interactions [12]. Fluorine nuclear magnetic resonance spectroscopy reveals that the trifluoroacetyl group exhibits distinctive spectroscopic properties, enabling specific analytical identification and quantification [12] [25]. The group demonstrates through-space coupling interactions with nearby structural elements, providing valuable information about peptide conformation [12].

The protecting group's stability characteristics make it particularly suitable for peptides intended for biological applications [10]. Unlike more labile protecting groups, the trifluoroacetyl group maintains integrity under physiological conditions while allowing for controlled removal when necessary [20]. The group's influence extends to the peptide's interaction with biological targets, potentially modifying binding affinity and selectivity [10].

| Property | Value | Impact on Peptide |

|---|---|---|

| Chemical Formula | CF3CO- | Increases molecular weight by 113.02 g/mol |

| Electron-withdrawing Effect | Strong (due to three fluorine atoms) | Stabilizes peptide against degradation |

| Bond Stability | High resistance to hydrolysis | Prevents N-terminal amino group reactions |

| Solubility Enhancement | Increases lipophilicity | Modifies partition coefficient |

| Spectroscopic Properties | Distinctive 19F NMR signals | Enables fluorine-based analytical methods |

| Protection Efficiency | Excellent N-terminal protection | Maintains peptide integrity during synthesis |

Physicochemical Properties

Solubility Profile

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl demonstrates limited water solubility with an experimentally determined value of 0.22 grams per liter at 25 degrees Celsius [30]. This restricted aqueous solubility reflects the peptide's amphiphilic nature, arising from the balance between hydrophobic valine residues and the polar tyrosine and terminal carboxyl groups [15]. The solubility characteristics are influenced by the molecular weight and the distribution of hydrophilic and hydrophobic regions within the peptide structure [15].

The peptide's solubility exhibits pH-dependent behavior typical of amino acid-containing compounds [15]. At physiological pH values, the C-terminal carboxyl group exists in a deprotonated state, increasing the peptide's overall polarity and potentially enhancing water solubility [13]. The tyrosine residue's phenolic hydroxyl group (pKa 10.07) remains predominantly protonated at physiological pH, contributing to hydrogen bonding interactions with water molecules [21].

The presence of the trifluoroacetyl group modifies the peptide's solubility profile by increasing lipophilicity while maintaining some polar character [14]. This balance between hydrophobic and hydrophilic properties enables the peptide to interact with both aqueous and lipid environments, a characteristic important for biological membrane interactions [14].

Stability Parameters

The stability profile of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl is enhanced by the presence of the trifluoroacetyl protecting group, which provides resistance to enzymatic degradation and chemical hydrolysis [10] [20]. The peptide exhibits a predicted boiling point of 755.4 ± 60.0 degrees Celsius under standard atmospheric pressure, indicating substantial thermal stability [2] [30]. The recommended storage temperature of -15 degrees Celsius ensures long-term stability and prevents degradation during extended storage periods [33].

The peptide's chemical stability is influenced by the electron-withdrawing effects of the trifluoroacetyl group, which stabilizes the N-terminal amide bond against nucleophilic attack [20]. The aromatic tyrosine residue may be susceptible to oxidation under certain conditions, particularly in the presence of strong oxidizing agents . However, under normal storage and handling conditions, the peptide maintains structural integrity [2].

The predicted density of 1.299 ± 0.06 grams per cubic centimeter suggests a compact molecular structure that contributes to physical stability [2] [30]. The peptide's stability profile makes it suitable for various analytical and research applications requiring consistent chemical composition over time [2].

Partition Coefficient and Amphiphilic Character

The partition coefficient (LogP) of Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl is calculated as 3.52, indicating a preference for lipophilic environments over aqueous phases [30]. This value reflects the peptide's amphiphilic character, arising from the combination of hydrophobic valine residues and the polar tyrosine and carboxyl functionalities [14]. The partition coefficient value places the compound in the moderately lipophilic range, suitable for membrane interactions and cellular uptake [26].

The amphiphilic properties enable the peptide to act as a surfactant-like molecule, with the ability to interact with both hydrophobic and hydrophilic interfaces [14]. The hydrophobic valine residues contribute to lipid membrane affinity, while the tyrosine hydroxyl group and C-terminal carboxyl group provide water-binding capabilities [14]. This balanced amphiphilic character is crucial for the peptide's biological activity and membrane permeation properties [14].

The trifluoroacetyl group further modifies the partition coefficient by increasing the peptide's lipophilic character while maintaining polar interactions through the carbonyl functionality [13]. The resulting partition behavior influences the peptide's distribution in biological systems and affects its pharmacokinetic properties [26].

Spectroscopic Properties

Trifluoroacetyl-Valine-Tyrosine-Valine-Hydroxyl exhibits distinctive spectroscopic properties that enable comprehensive structural characterization and analytical identification [12] [25]. The presence of the trifluoroacetyl group provides unique fluorine-19 nuclear magnetic resonance signals that serve as specific markers for the compound [12]. These fluorine signals appear in a characteristic chemical shift range and exhibit through-space coupling interactions with adjacent protons [12].

The tyrosine residue contributes significant ultraviolet absorption characteristics due to its aromatic phenyl ring system . The phenolic hydroxyl group provides additional spectroscopic features in both infrared and nuclear magnetic resonance spectra . Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the peptide backbone and side chain protons, enabling detailed structural analysis [24].

Mass spectrometric analysis provides precise molecular weight determination and fragmentation patterns characteristic of the tripeptide structure [31]. The trifluoroacetyl group imparts distinctive fragmentation behavior that aids in structural confirmation [25]. Infrared spectroscopy reveals characteristic amide bond stretching frequencies and the presence of the phenolic hydroxyl group [24].

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 475.46 g/mol | Mass spectrometry/calculation |

| Molecular Formula | C21H28F3N3O6 | Elemental analysis |

| Density (predicted) | 1.299 ± 0.06 g/cm³ | Computational prediction |

| Boiling Point (predicted) | 755.4 ± 60.0°C | Computational prediction |

| Water Solubility | Very slightly soluble (0.22 g/L at 25°C) | Experimental determination |

| LogP (partition coefficient) | 3.52 | Computational prediction |

| pKa (predicted) | 3.32 ± 0.10 | Computational prediction |

| Melting Point | Not reported | N/A |

| Storage Temperature | -15°C | Recommended storage condition |

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis represents the predominant methodology for producing Tfa-VAL-TYR-VAL-OH, offering exceptional automation capabilities and process standardization [1] [2]. This approach involves the sequential assembly of amino acids on an insoluble polymeric support, typically polystyrene-based resins with 1% divinylbenzene cross-linking [3] [4]. The synthesis begins with the attachment of the C-terminal valine residue to the resin through a suitable linker, commonly Wang resin for C-terminal carboxylic acid peptides [5].

The fundamental SPPS cycle consists of four discrete steps: deprotection of the N-alpha protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and final washing to eliminate excess reactants [1] [6]. For Tfa-VAL-TYR-VAL-OH synthesis, the Fmoc/tBu protecting group strategy is predominantly employed, utilizing 9-fluorenylmethoxycarbonyl groups for temporary N-alpha protection and tert-butyl-based groups for permanent side-chain protection [7] [8].

The tyrosine residue requires special consideration due to its phenolic hydroxyl group, which is typically protected with tert-butyl groups during synthesis [7] [8]. The coupling efficiency for each amino acid addition should exceed 99% to achieve acceptable crude purity levels, particularly critical for the valine-tyrosine coupling step due to potential steric hindrance [9] [10]. Advanced coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to ensure complete activation and minimize racemization [11].

The trifluoroacetyl modification is introduced during the final synthetic steps through reaction with trifluoroacetic anhydride or activated trifluoroacetic acid derivatives [12] [5]. This modification requires careful control of reaction conditions to prevent over-acylation and to ensure selective N-terminal modification [12]. The final cleavage from the resin employs a trifluoroacetic acid-based cocktail containing scavengers such as triisopropylsilane, water, and phenol to prevent side reactions during deprotection [5].

Table 1: Comparison of Solid-Phase vs Solution-Phase Peptide Synthesis

| Parameter | Solid-Phase Peptide Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Synthesis Speed | Fast (hours) | Slow (days) |

| Scalability | Limited (up to 100kg scale) | Excellent (multi-ton scale) |

| Reagent Consumption | High excess required (5-10x) | Lower excess (2-3x) |

| Purity of Crude Product | Moderate (70-90%) | High (85-95%) |

| Process Automation | Fully automated | Partially automated |

| Waste Generation | High solvent waste | Lower waste generation |

| Cost per Gram (Small Scale) | Higher | Lower |

| Cost per Gram (Large Scale) | Higher | Significantly lower |

| Process Monitoring | Limited real-time monitoring | Continuous monitoring possible |

| Purification Requirements | Complex HPLC purification | Intermediate purification possible |

Solution-Phase Synthetic Routes

Solution-phase synthesis provides an alternative approach for Tfa-VAL-TYR-VAL-OH production, particularly advantageous for large-scale manufacturing applications [13] [14] [11]. This methodology involves the sequential coupling of amino acids in homogeneous solution, allowing for precise control of reaction conditions and enabling intermediate purification steps [15] [16]. The solution-phase approach offers superior atom economy compared to solid-phase methods, as it avoids the use of excess reagents typically required to drive solid-phase reactions to completion [17].

The synthesis commences with the preparation of suitably protected amino acid building blocks, typically employing Boc or Z protecting groups for N-alpha protection and appropriate side-chain protecting groups [13] [16]. For Tfa-VAL-TYR-VAL-OH synthesis, the sequence can be assembled using a convergent strategy, where the Val-Tyr dipeptide is first formed and subsequently coupled with the second valine residue [14]. This approach minimizes the number of synthetic steps and reduces the potential for side reactions.

Fragment condensation methodology represents a sophisticated solution-phase approach particularly suitable for longer peptide sequences [18] [11]. In this strategy, protected peptide fragments are synthesized separately and then coupled together using activated ester methods or carbodiimide-mediated coupling reactions [14]. The use of pentafluorophenyl active esters has proven particularly effective for solution-phase peptide synthesis, providing excellent coupling efficiency while maintaining mild reaction conditions [14].

The Group-Assisted Purification chemistry offers an environmentally friendly solution-phase approach that reduces solvent consumption and waste generation [13]. This methodology employs auxiliary groups that facilitate product isolation through precipitation or extraction, significantly reducing the need for chromatographic purification. The technique demonstrates particular utility for the synthesis of hydrophobic peptides like Tfa-VAL-TYR-VAL-OH, where solubility issues often complicate conventional purification methods [13].

Solution-phase synthesis enables real-time monitoring of reaction progress through analytical techniques such as HPLC or mass spectrometry, allowing for immediate optimization of reaction conditions [14]. The methodology also permits the use of lower reagent excesses compared to solid-phase synthesis, typically requiring only 2-3 equivalents of coupling reagents rather than the 5-10 equivalents commonly used in SPPS [17].

Semi-Synthetic Production Techniques

Semi-synthetic approaches combine the advantages of both chemical synthesis and biological production methods, offering unique opportunities for the efficient production of Tfa-VAL-TYR-VAL-OH and related peptides [18] [19]. These methodologies become particularly valuable when dealing with challenging sequences or when specific modifications are required that are difficult to achieve through conventional synthetic routes [18] [20].

Native Chemical Ligation represents a powerful semi-synthetic technique that enables the formation of native peptide bonds between synthetic and recombinant peptide fragments [2] [11]. For Tfa-VAL-TYR-VAL-OH synthesis, this approach could involve the preparation of a synthetic N-terminal fragment containing the trifluoroacetyl modification and a recombinantly produced C-terminal fragment, subsequently ligated to form the complete peptide [11]. The method requires the presence of a cysteine residue at the ligation site, which may necessitate sequence modification followed by desulfurization to achieve the native sequence [11].

Chemo-Enzymatic Peptide Synthesis utilizing engineered ligases offers an alternative semi-synthetic approach with exceptional selectivity and efficiency [2]. Modified proteases such as peptiligase can be employed to couple synthetic peptide fragments under mild aqueous conditions, avoiding the harsh chemical conditions typically associated with chemical ligation methods [2]. This approach is particularly suitable for peptides longer than 12 amino acids and can accommodate non-canonical amino acids and post-translational modifications [2].

Expressed Protein Ligation provides another semi-synthetic strategy where recombinant protein production is combined with chemical modification [19]. In this approach, the core peptide sequence could be produced using recombinant expression systems, followed by chemical modification to introduce the trifluoroacetyl group [19]. This methodology offers excellent scalability and can achieve high purity levels, particularly advantageous for large-scale production requirements [19].

Table 5: Semi-Synthetic Production Approaches

| Semi-Synthetic Approach | Peptide Length Range | Key Requirements | Advantages | Limitations |

|---|---|---|---|---|

| Native Chemical Ligation (NCL) | 30-150 amino acids | Cysteine at ligation site | Native peptide bonds, long sequences | Cysteine requirement, desulfurization needed |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | >150 amino acids | Appropriate recognition sequence | Traceless ligation, high efficiency | Limited enzyme availability |

| Expressed Protein Ligation (EPL) | 50-300 amino acids | Intein expression system | In vivo production capability | Complex expression systems |

| Fragment Condensation | 20-100 amino acids | Compatible protecting groups | Modular synthesis approach | Protecting group compatibility |

| Enzymatic Coupling | 10-50 amino acids | Substrate specificity | Mild reaction conditions | Limited substrate scope |

| Hybrid Recombinant-Chemical Synthesis | 40-200 amino acids | Compatible expression and chemical systems | Best of both technologies | Process development complexity |

Analytical Verification of Synthetic Products

Comprehensive analytical verification is essential for confirming the identity, purity, and quality of synthesized Tfa-VAL-TYR-VAL-OH [9] [21]. The analytical strategy must address both the structural integrity of the peptide backbone and the presence of the trifluoroacetyl modification, requiring a multi-technique approach to ensure complete characterization [21] [22].

Electrospray Ionization Mass Spectrometry serves as the primary technique for molecular weight confirmation and structural verification [21]. ESI-MS provides rapid and sensitive analysis with detection limits in the femtomole range, enabling confirmation of the expected molecular weight of 475.46 Da for Tfa-VAL-TYR-VAL-OH [23]. The technique also provides valuable information about fragmentation patterns and can detect impurities resulting from incomplete synthesis or side reactions [21].

Reversed-Phase High-Performance Liquid Chromatography represents the gold standard for purity assessment and is routinely used for both analytical and preparative applications [24] [25]. The method typically employs C18 stationary phases with trifluoroacetic acid-containing mobile phases to ensure optimal peak shape and retention of the peptide [10] [24]. The analytical method must achieve baseline resolution of Tfa-VAL-TYR-VAL-OH from potential impurities, including deletion sequences, incomplete deprotection products, and side products from the trifluoroacetylation reaction [9].

Ultra-High-Performance Liquid Chromatography provides enhanced resolution and faster analysis times compared to conventional HPLC, enabling the detection of closely related impurities that may co-elute under standard conditions [9] [10]. The improved sensitivity allows for the detection of impurities at levels as low as 0.05%, meeting stringent pharmaceutical requirements for peptide purity [9].

Amino Acid Analysis provides quantitative determination of peptide content and confirms the amino acid composition [22] [26]. This technique involves acid hydrolysis of the peptide followed by derivatization and chromatographic analysis of the constituent amino acids [22]. For Tfa-VAL-TYR-VAL-OH, the analysis should confirm the expected 2:1:1 ratio of valine:tyrosine:valine residues [26].

Table 2: Analytical Methods for Peptide Synthesis Verification

| Analytical Method | Primary Application | Detection Limit | Advantages |

|---|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Femtomole range | Rapid analysis, structural information |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Molecular weight determination | Picomole range | Wide mass range, salt tolerance |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification | 0.1% impurity level | Excellent separation, preparative capability |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution purity analysis | 0.05% impurity level | Ultra-high resolution, fast analysis |

| Amino Acid Analysis (AAA) | Peptide content determination | 1% content accuracy | Quantitative analysis, amino acid composition |

| Nuclear Magnetic Resonance (NMR) | Structural characterization | Milligram quantities | Complete structural information |

| Capillary Electrophoresis (CE) | High-resolution separation | Nanogram range | High efficiency, minimal sample consumption |

| Size-Exclusion Chromatography (SEC) | Molecular size determination | Microgram range | Size-based separation, aggregation assessment |

Scale-Up Considerations for Industrial Production

Industrial-scale production of Tfa-VAL-TYR-VAL-OH requires careful consideration of multiple factors that significantly impact process efficiency, product quality, and economic viability [27] [28] [29]. The transition from laboratory to industrial scale involves complex challenges related to mass transfer, heat transfer, mixing efficiency, and process control [30] [31].

Reaction vessel design becomes critical at industrial scale, with typical production requiring reactors in the 100-1000 liter range for kilogram-scale production [27] [30]. The design must ensure adequate mixing of the resin slurry while minimizing mechanical stress on the resin beads that could lead to physical degradation [28]. Specialized mixing systems, including paddle mixers and gas sparging, are employed to achieve uniform distribution of reagents throughout the reactor volume [30].

Heat transfer considerations become increasingly important at larger scales due to the exothermic nature of many coupling reactions [28] [30]. Industrial reactors must incorporate heat exchange systems to maintain precise temperature control, particularly during coupling and deprotection steps where temperature fluctuations can impact reaction kinetics and product quality [30]. The scale-up often reveals heat transfer limitations that were not apparent at laboratory scale [31].

Mass transfer limitations represent a significant challenge in SPPS scale-up, as diffusion of reagents into the interior of swollen resin beads becomes rate-limiting [28] [30]. Industrial processes often require extended reaction times compared to laboratory scale to ensure complete conversion, with coupling cycles extending from 2-4 hours at laboratory scale to 8-24 hours for industrial production [30].

Process automation systems must be implemented to ensure consistent operation and to minimize human error [27] [28]. Automated reagent addition, washing protocols, and monitoring systems are essential for maintaining product quality across multiple batches [30]. The complexity of industrial SPPS requires sophisticated process control systems capable of monitoring multiple parameters simultaneously [27].

Table 3: Scale-Up Considerations for Industrial Production

| Scale Factor | Laboratory Scale (1-10g) | Pilot Scale (100g-1kg) | Industrial Scale (10-100kg) |

|---|---|---|---|

| Reaction Vessel Size | 25-100 mL reactors | 1-10 L reactors | 100-1000 L reactors |

| Mixing Efficiency | Excellent mixing | Good mixing with agitation | Specialized mixing systems |

| Heat Transfer | Rapid equilibration | Moderate heat distribution | Heat exchange systems required |

| Mass Transfer | Fast diffusion | Adequate mass transfer | Mass transfer limitations |

| Reagent Addition Rate | Instantaneous addition | Controlled addition rate | Precise flow control |

| Washing Efficiency | Complete washing | Systematic washing protocol | Automated washing systems |

| Processing Time | 2-4 hours per cycle | 4-8 hours per cycle | 8-24 hours per cycle |

| Quality Control | Batch-by-batch testing | In-process monitoring | Continuous process monitoring |

| Equipment Cost | Low capital investment | Moderate investment | High capital investment |

| Operational Complexity | Simple operation | Process optimization required | Complex process control |

Purification Strategies and Challenges

The purification of Tfa-VAL-TYR-VAL-OH presents unique challenges due to the structural similarity between the target peptide and synthesis-related impurities [9] [32] [33]. Effective purification strategies must address the removal of deletion sequences, capped truncated peptides, oxidation products, and residual protecting groups while maintaining high product recovery [9] [34].

Preparative Reversed-Phase HPLC remains the predominant purification method for pharmaceutical-grade Tfa-VAL-TYR-VAL-OH, capable of achieving purities exceeding 98% [35] [36]. The method typically employs C18 stationary phases with gradient elution using trifluoroacetic acid-acetonitrile systems [35] [24]. Method development requires careful optimization of gradient slope, flow rate, and column loading to achieve optimal resolution while maintaining reasonable throughput [35] [37].

The main challenge in preparative HPLC lies in the limited loading capacity and high solvent consumption, making it costly for large-scale production [35] [17]. Typical preparative columns can process 1-100 grams per run, requiring multiple cycles for kilogram-scale production [35]. The high cost of HPLC-grade solvents and the need for solvent recycling systems add significant operational complexity [17].

Semi-preparative HPLC offers an intermediate approach suitable for smaller scale production, with loading capacities of 100 milligrams to 10 grams per run [35]. This approach is particularly useful for high-value applications where the premium cost can be justified by the superior purity achieved [35].

Flash chromatography provides a more economical alternative for large-scale purification, offering loading capacities of 10-500 grams per run while achieving purities in the 90-95% range [38]. Although the resolution is lower than HPLC, the significantly reduced cost per gram makes it attractive for industrial applications where ultra-high purity is not required [38].

Precipitation methods represent the most economical purification approach, capable of processing 10 kilograms to multi-kilogram batches [33]. However, these methods typically achieve lower purities (80-90%) and may suffer from co-precipitation of impurities [33]. The method involves pH adjustment or solvent addition to selectively precipitate the target peptide while leaving impurities in solution [33].

Table 4: Purification Strategies and Challenges

| Purification Method | Scale Capacity | Purity Achievement | Main Challenges | Cost per Gram |

|---|---|---|---|---|

| Preparative Reversed-Phase HPLC | 1-100g per run | >98% | Low throughput, high solvent consumption | High ($50-200) |

| Semi-Preparative HPLC | 100mg-10g per run | >95% | Limited loading capacity | High ($30-150) |

| Flash Chromatography | 10-500g per run | 90-95% | Lower resolution than HPLC | Moderate ($20-80) |

| Ion-Exchange Chromatography | 1-50g per run | 85-95% | pH sensitivity, salt contamination | Moderate ($15-60) |

| Hydrophilic Interaction Chromatography (HILIC) | 100mg-5g per run | 90-98% | Limited applicability to hydrophobic peptides | High ($40-180) |

| Mixed-Mode Chromatography | 500mg-20g per run | 88-96% | Method development complexity | Moderate ($25-100) |

| Precipitation Methods | 10g-10kg per batch | 80-90% | Lower purity, co-precipitation issues | Low ($5-20) |

| Crystallization | 100g-50kg per batch | 95-99% | Sequence-dependent feasibility | Very Low ($2-10) |

The development of continuous manufacturing processes for peptide purification represents an emerging trend that could address many of the challenges associated with batch processing [39] [40]. These approaches utilize flow-through systems with integrated purification steps, reducing solvent consumption by up to 95% while improving process consistency [39] [40]. The technology shows particular promise for the production of therapeutic peptides like Tfa-VAL-TYR-VAL-OH, where the combination of high purity requirements and large-scale demand necessitates innovative manufacturing approaches [40].